REACTION_CXSMILES
|
[Na].[C:2]([O:8][CH2:9][CH3:10])(=[O:7])[CH2:3][C:4]([CH3:6])=[O:5].[O-]CC.[Na+].Br[CH:16]([CH3:20])[C:17](=[O:19])[CH3:18]>C(O)C>[CH2:9]([O:8][C:2]([CH:3]([CH:16]([CH3:20])[C:17](=[O:19])[CH3:18])[C:4](=[O:5])[CH3:6])=[O:7])[CH3:10] |f:2.3,^1:0|
|
Name
|
|
Quantity
|
0.317 mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0.669 mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C(C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
with stirring over a period of 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
Refluxing
|
Type
|
CUSTOM
|
Details
|
tested neutral to pH paper (~1.5 hrs.)
|
Type
|
FILTRATION
|
Details
|
The precipitated sodium bromide was filtered off the cold solution
|
Type
|
CUSTOM
|
Details
|
most of the ethanol was removed on an evaporator
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered again
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
was collected
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C(C(C)=O)C(C(C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |